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Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-nitrobenzene

Cat. No.: B181486 Get Quote

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2-chloro-3-nitrobenzene

Introduction

1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a

versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two

different halogens and a potent electron-withdrawing nitro group, imparts a distinct reactivity

profile. This makes it a valuable building block for the synthesis of complex molecules in the

pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of bromo,

chloro, and nitro substituents on the benzene ring allows for a range of selective chemical

transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-

coupling reactions, and reduction of the nitro group.

This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-2-chloro-3-

nitrobenzene, detailing its physicochemical properties, synthetic routes, and key chemical

transformations. Detailed experimental protocols and visual diagrams are provided to support

researchers, scientists, and professionals in drug development in leveraging this compound for

advanced chemical synthesis.

Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is

essential before its use in any experimental setting.
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Physical and Chemical Properties
The key physicochemical properties of 1-bromo-2-chloro-3-nitrobenzene are summarized in the

table below. Note that slight variations in reported values may exist between different suppliers

and measurement conditions.

Property Value Reference(s)

CAS Number 3970-37-4 [3][4]

Molecular Formula C₆H₃BrClNO₂ [3][4]

Molecular Weight 236.45 g/mol [3][5]

Appearance Yellow solid (usually) [6]

Melting Point 57-60 °C [3]

Boiling Point 290.4 ± 20.0 °C (Predicted) [3]

Density 1.827 ± 0.06 g/cm³ (Predicted) [3]

Solubility
Insoluble in water; Soluble in

chloroform, methanol (slightly).
[3][6]

IUPAC Name
1-bromo-2-chloro-3-

nitrobenzene
[4]

Safety and Hazard Information
1-Bromo-2-chloro-3-nitrobenzene is classified as a hazardous substance and must be handled

with appropriate safety precautions. The GHS hazard information is summarized below.
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Category Code Description Reference(s)

Signal Word Warning [4]

Hazard Statements H302 Harmful if swallowed. [4]

H315 Causes skin irritation. [4]

H319
Causes serious eye

irritation.
[4]

H335
May cause respiratory

irritation.
[4]

Precautionary

Statements
P261 Avoid breathing dust. [7]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[7]

P302 + P352

IF ON SKIN: Wash

with plenty of soap

and water.

[7]

P305 + P351 + P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[7]

Handling and Storage: Handle in a well-ventilated area, preferably a chemical fume hood.[7]

Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry, and well-ventilated place in a

tightly sealed container, away from incompatible substances like oxidizing agents.[6][7]

Synthesis of 1-Bromo-2-chloro-3-nitrobenzene
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The synthesis of 1-bromo-2-chloro-3-nitrobenzene can be achieved via several routes. A

common laboratory-scale preparation involves the bromination of a substituted benzoic acid,

known as the Hunsdiecker reaction.

Synthesis Workflow

2-Chloro-3-nitrobenzoic acid

Dissolve in CCl4
Add Red Mercuric Oxide (HgO)

Heat to reflux (87 °C)
Add Bromine (Br2) dropwise

Continue reflux for 3h
Cool to room temperature

Quench with NaHCO3 (aq)
Filter through diatomaceous earth

Separate organic layer
Wash with water and brine

Dry over Na2SO4
Concentrate under reduced pressure

1-Bromo-2-chloro-3-nitrobenzene
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A typical laboratory synthesis workflow for 1-bromo-2-chloro-3-nitrobenzene.

Experimental Protocol: Synthesis from 2-Chloro-3-
nitrobenzoic acid
This protocol is adapted from established procedures for the synthesis of 1-bromo-2-chloro-3-

nitrobenzene.[3][8]

Reaction Setup: In a round-bottom flask protected by a nitrogen atmosphere, dissolve 2-

chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride.[8]

Addition of Reagents: Add red mercuric oxide (24.3 g, 111.62 mmol) to the mixture.[8]

Initiation: Heat the mixture to reflux (approximately 87°C) under light.[8] Slowly add bromine

(5.75 mL, 111.6 mmol) dropwise to the refluxing solution.[8]

Reaction: After the addition of bromine is complete, continue to reflux the reaction mixture for

an additional 3 hours.[8]

Workup: Cool the mixture to room temperature. Quench the reaction by adding a saturated

aqueous solution of sodium bicarbonate and stir for 10 minutes.[8]

Filtration: Filter the mixture through a pad of diatomaceous earth, washing the filter cake with

dichloromethane.[8]

Extraction: Separate the organic layer from the filtrate. Wash the organic layer sequentially

with water and brine.[8]

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent

by concentration under reduced pressure to yield the final product, 1-bromo-2-chloro-3-

nitrobenzene.[8] A typical yield for this procedure is around 67%.[8]

Reactivity Profile
The reactivity of 1-bromo-2-chloro-3-nitrobenzene is dominated by the interplay of its three

substituents. The nitro group strongly deactivates the ring towards electrophilic substitution but
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powerfully activates it for nucleophilic aromatic substitution. The two different halogen atoms

allow for selective transformations via nucleophilic substitution or metal-catalyzed coupling

reactions.

Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-

deficient and thus susceptible to attack by strong nucleophiles. This reaction proceeds via a

two-step addition-elimination mechanism involving a resonance-stabilized intermediate known

as a Meisenheimer complex.[9][10]

Regioselectivity: The nitro group activates the ortho and para positions for nucleophilic attack.

[10] In 1-bromo-2-chloro-3-nitrobenzene, the chloro group is at the C-2 position (ortho to the

nitro group) and the bromo group is at the C-1 position (meta to the nitro group). Therefore,

nucleophilic attack is strongly favored at the C-2 position, leading to the displacement of the

chloride ion.[9][10]

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack

of the nucleophile.[9][11] This attack is favored on the carbon atom bearing the more

electronegative halogen, which creates a more polarized and electrophilic C-X bond.

Consequently, the chloro group is generally a better leaving group than the bromo group in

SNAr, a trend opposite to that in Sₙ1 and Sₙ2 reactions.[9] This further favors the substitution of

chlorine over bromine.

1-Bromo-2-chloro-3-nitrobenzene

Nucleophile (Nu⁻)

Meisenheimer Complex
(Resonance Stabilized Anion)

 Addition (Rate-Determining Step) 

Substitution Product

 Elimination 

Cl⁻
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Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with
an Amine
This protocol is based on general methodologies for SNAr reactions on activated aryl halides.

[9]

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq).

Addition of Reagents: Add an anhydrous polar aprotic solvent such as DMF or DMSO (5-10

mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed

by a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq).

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor

the progress of the reaction by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature and dilute with water.

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura
Reaction)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[12][13]

The differential reactivity of the C-Br and C-Cl bonds in 1-bromo-2-chloro-3-nitrobenzene

allows for chemoselective cross-coupling.
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Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides

typically follows the order: I > Br > OTf > Cl.[14] This is due to the C-X bond strength and the

ease of oxidative addition to the palladium(0) catalyst. Therefore, the C-Br bond will

preferentially react over the more stable C-Cl bond, allowing for selective functionalization at

the C-1 position.[14]

Pd(0)L₂

Oxidative Addition
Ar-Pd(II)(Br)L₂

 Oxidative
 Addition 

Transmetalation
Ar-Pd(II)(Ar')L₂

 Transmetalation 

Reductive Elimination

 Reductive
 Elimination 

Coupled Product
(1-Ar'-2-chloro-3-nitrobenzene)

1-Bromo-2-chloro-3-nitrobenzene

Ar'B(OH)₂ + Base

Click to download full resolution via product page

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with an
Arylboronic Acid
This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[14]

[15]
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Reaction Setup: To a flask, add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), the desired

arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a

base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent

(e.g., 1,4-dioxane, toluene, or DME) and water.

Reaction Conditions: Degas the mixture by bubbling nitrogen or argon through it for 15-20

minutes. Heat the reaction mixture, typically to 80-100 °C, and stir until the starting material

is consumed (monitor by TLC or LC-MS).

Workup: Cool the reaction to room temperature and dilute with water.

Extraction: Extract the product into an organic solvent like ethyl acetate.

Isolation: Wash the combined organic layers with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the resulting biaryl product by column chromatography or recrystallization.

Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-

bromo-2-chloroaniline, a valuable synthetic intermediate.[16] It is crucial to use chemoselective

methods to avoid the undesired side reaction of dehalogenation.

Comparison of Reduction Methods:
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Method
Reagents/C
atalyst

Solvent Pros Cons
Reference(s
)

Catalytic

Hydrogenatio

n

Raney®

Nickel, H₂

(gas)

Methanol/Eth

anol

High yield,

clean

reaction

Requires

specialized

hydrogenatio

n equipment

[16]

Metal/Acid Fe or Sn, HCl
Ethanol/Wate

r

Inexpensive,

robust

Often

requires

strongly

acidic

conditions,

workup can

be tedious

[2]

Hydride

Transfer

NiCl₂·6H₂O,

NaBH₄

Acetonitrile/W

ater

Very fast,

mild

conditions,

high

chemoselecti

vity

Exothermic,

requires

careful

addition of

NaBH₄

[16]

Experimental Protocol: Reduction using NiCl₂/NaBH₄
This method is highly efficient and chemoselective for reducing nitro groups in the presence of

halogens.[16]

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2-chloro-3-nitrobenzene (1.0 eq)

in a mixture of acetonitrile and water (e.g., 10:1 v/v).

Addition of Catalyst: Add Nickel(II) chloride hexahydrate (0.2-0.5 eq) to the solution and stir.

Reduction: Cool the mixture in an ice bath and add sodium borohydride (4-6 eq) portion-

wise. (Caution: Gas evolution and black precipitate will be observed).

Reaction: Stir the reaction at room temperature until complete (typically 5-30 minutes,

monitor by TLC or LC-MS).
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Workup: Carefully quench the reaction with water or dilute acid.

Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to afford the crude 3-bromo-2-chloroaniline.

Purification: Purify the product by column chromatography if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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